![molecular formula C18H19N3O4S B2772702 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-95-7](/img/structure/B2772702.png)
6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
“6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This compound is a part of a series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives which have been evaluated for anticancer properties against several cancer cell lines .
Synthesis Analysis
The synthesis of “6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” involves the condensation between ethyl 2-cyanoacetate and 1-acetylpiperidin-4-one in ethanol as solvent . The crude residue obtained from this reaction was purified by crystallization with ethyl ether to furnish the compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a nitrogen-bearing heterocycle . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .
- Some synthetic coumarins, including derivatives of this compound, have been screened for anti-HIV properties. Investigating their effectiveness in inhibiting viral replication is crucial for developing new antiviral therapies .
- Coumarins are known for their anti-inflammatory properties. This compound may exhibit similar effects, making it relevant for conditions involving inflammation .
- The compound’s structure suggests potential antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases .
- Given the increasing prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of great interest. Investigating this compound’s effects on neurodegenerative processes could yield valuable insights .
- DNA gyrase is an essential enzyme involved in DNA replication and repair. Inhibiting this enzyme can be a strategy for developing antimicrobial agents. Research into whether this compound affects DNA gyrase could be significant .
Anticancer Properties
Anti-HIV Activity
Anti-Inflammatory Effects
Antioxidant Potential
Anti-Alzheimer’s Research
DNA Gyrase Inhibition
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10(22)21-8-7-12-14(9-21)26-18(15(12)16(19)23)20-17(24)11-5-3-4-6-13(11)25-2/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNUTREXDBTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
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